Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate

Lipophilicity Drug-likeness ADME prediction

Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate (CAS 328025-58-7) is a synthetic benzoyl hydrazone derivative with the molecular formula C₂₄H₂₀N₂O₄ and a molecular weight of 400.43 g/mol. The compound features a benzil monohydrazone core conjugated to an ethyl 4-aminobenzoate moiety, creating a dual pharmacophore architecture that distinguishes it from simpler hydrazone analogs.

Molecular Formula C24H20N2O4
Molecular Weight 400.4 g/mol
Cat. No. B13378675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate
Molecular FormulaC24H20N2O4
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C24H20N2O4/c1-2-30-24(29)19-13-15-20(16-14-19)25-26-21(22(27)17-9-5-3-6-10-17)23(28)18-11-7-4-8-12-18/h3-16,27H,2H2,1H3/b22-21+,26-25?
InChIKeyIQPJWLUMWCUCHL-SNWRPHOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate (CAS 328025-58-7): Structural and Pharmacophoric Baseline for Procurement Evaluation


Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate (CAS 328025-58-7) is a synthetic benzoyl hydrazone derivative with the molecular formula C₂₄H₂₀N₂O₄ and a molecular weight of 400.43 g/mol . The compound features a benzil monohydrazone core conjugated to an ethyl 4-aminobenzoate moiety, creating a dual pharmacophore architecture that distinguishes it from simpler hydrazone analogs. The benzil-derived 1,2-diphenylethane-1,2-dione backbone provides a rigid, conjugated scaffold capable of π–π stacking interactions, while the para-substituted ethyl benzoate ester introduces additional hydrogen-bond acceptor sites and enhances lipophilicity relative to unsubstituted benzil monohydrazone (MW 224.26 g/mol, XlogP ~2.9) . This structural combination positions the compound as a versatile intermediate for medicinal chemistry campaigns targeting antimicrobial, anticancer, and metal-chelating applications, though direct biological profiling data for this specific compound remain limited in the peer-reviewed literature.

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate from Simpler Hydrazone Analogs


Generic substitution with simpler benzoyl hydrazone analogs such as benzil monohydrazone (BMH, CAS 5344-88-7) or N'-benzylidenebenzohydrazide derivatives is scientifically unsound because the ethyl benzoate ester moiety on the target compound introduces a second pharmacophoric region that alters key molecular properties. While BMH has an XlogP of approximately 2.9 , the target compound, with its additional ethyl ester group (contributing ~1.5–2.0 logP units based on fragment-based calculations), is predicted to have a cLogP exceeding 4.5, which significantly impacts membrane permeability, protein binding, and ADME profiles [1]. Furthermore, the para-aminobenzoate motif is a recognized pharmacophore in antibacterial agents (e.g., benzocaine-derived hydrazones exhibit MIC values against S. aureus), whereas the benzil hydrazone core has demonstrated anticholinesterase activity (IC₅₀ values of 10–21 µM for 2-Cl-substituted analogs) [2]. The confluence of these two functional domains in a single molecule cannot be replicated by substituting either pharmacophore in isolation, making this compound a distinct chemical entity for structure–activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate: Comparator-Based Analysis


Enhanced Calculated Lipophilicity (cLogP) vs. Benzil Monohydrazone Drives Predicted Membrane Permeability Advantage

The target compound incorporates an ethyl benzoate ester substituent that substantially increases calculated lipophilicity compared to the unsubstituted benzil monohydrazone (BMH) scaffold. BMH has an experimentally derived XlogP of 2.9, whereas the target compound, with its additional C₉H₉O₂ ester fragment, is predicted to have a cLogP in the range of 4.5–5.5 based on fragment-additive calculation methods (CLOGP algorithm). This ~1.6–2.6 log unit increase corresponds to an approximately 40- to 400-fold higher octanol–water partition coefficient, which is expected to enhance passive membrane permeability and blood–brain barrier penetration potential. Importantly, the predicted cLogP remains within the drug-like range (<5), unlike many highly substituted benzil derivatives that exceed Lipinski's cutoff . This lipophilicity window is comparable to that of benzoate ester-linked arylsulfonyl hydrazones (e.g., compound 15, cLogP ~4.2), which demonstrated IC₅₀ values of 29.59 µM (A549) and 27.70 µM (MCF-7) [1].

Lipophilicity Drug-likeness ADME prediction Benzil hydrazone

Antimicrobial SAR Positioning: Class-Level Inference from N'-Benzylidenebenzohydrazide Analogues with Quantified MIC Values

Although direct MIC data for the target compound are not available in the peer-reviewed literature, the benzoyl hydrazone chemotype to which it belongs has well-characterized antibacterial activity. In a systematic study of 15 (E)-N'-benzylidenebenzohydrazide analogues, compounds 3b and 3g demonstrated MIC values of ~19 µg/mL against Citrobacter freundii, while compounds 3d, 3i, 3k, and 3n exhibited MIC values ranging from 37.5 to 75 µg/mL against the same strain. Against Klebsiella pneumoniae, compounds 3e, 3l, and 3n showed MIC values of ~75 µg/mL [1]. The target compound differs from these tested analogs by possessing both a benzil-derived 1,2-diphenylethane backbone (instead of a simpler benzylidene group) and an ethyl ester substituent on the hydrazine phenyl ring. Quantitative SAR analysis from the reference study established a positive correlation between clogP and antibacterial activity against Gram-negative strains, suggesting that the higher lipophilicity of the target compound (predicted cLogP 4.5–5.5 vs. ~2–3 for the most active benzylidenebenzohydrazides) may further enhance Gram-negative outer membrane penetration [1]. This class-level inference supports prioritizing the target compound for antibacterial screening campaigns, particularly against Enterobacteriaceae.

Antibacterial MIC Benzohydrazide Gram-negative selectivity

Cytotoxic Potential Supported by Benzoate Ester-Linked Hydrazone Class Activity Against A549 and MCF-7 Cell Lines

The target compound's benzoate ester linkage is a structural feature shared with a recently reported series of arylsulfonyl hydrazones that demonstrated quantifiable in vitro cytotoxicity. In that study, compound 15 exhibited IC₅₀ values of 29.59 µM against the A549 human lung cancer cell line and 27.70 µM against the MCF-7 human breast cancer cell line, approaching the activity of cisplatin (IC₅₀ = 22.42 µM and 18.01 µM, respectively) [1]. Importantly, all benzoate ester-linked hydrazones in that series (compounds 9–20) demonstrated cytotoxic activity at concentrations below 200 µM, whereas the sulfonyl hydrazide precursors (compounds 1 and 2) lacking the hydrazone linkage were inactive. This establishes that the hydrazone-benzoate ester hybrid architecture is essential for cytotoxic activity within this chemotype. The target compound's benzil-derived hydrazone core may confer additional antiproliferative potential: benzil monohydrazone-derived Schiff bases have shown severe toxicities against A549 and 4T1 cancer cells comparable to cisplatin in MTT assays [2]. The combination of benzil hydrazone and benzoate ester pharmacophores in a single molecule represents a molecular hybrid strategy that, by class-level inference, may yield additive or synergistic cytotoxicity.

Anticancer Cytotoxicity Hydrazone Benzoate ester

Metal-Chelating Scaffold: Hydrazone Linkage Enables Transition Metal Complexation with Documented Stability Constants

The hydrazone (–NH–N=C<) linkage in the target compound provides a well-established metal-chelating site capable of forming stable complexes with biologically relevant transition metal ions. Potentiometric studies on structurally related benzoyl and salicoyl hydrazones derived from β-diketones have determined metal–ligand stability constants in 50% v/v EtOH/H₂O at 0.1 M ionic strength, establishing the order of complex stability as Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺ > Zn²⁺ for this ligand class [1]. Benzil monohydrazone, the core scaffold of the target compound, has been extensively employed as a precursor for Schiff base ligands in coordination chemistry, with X-ray crystallographic confirmation of metal complex geometries [2]. The target compound offers a distinct advantage over simpler benzil monohydrazone: the ethyl benzoate ester provides an additional potential coordination site via the carbonyl oxygen, enabling the possibility of tridentate (N, O, O) metal binding modes that are not accessible with BMH alone. This expanded denticity is predicted to yield higher stability constants, as multidentate ligands generally exhibit chelate effects with stability enhancements of 10²–10⁵ relative to analogous monodentate or bidentate systems.

Coordination chemistry Metal chelation Hydrazone ligand Stability constant

Synthetic Versatility: The Ester Moiety Enables Orthogonal Derivatization Pathways Not Available to Simple Benzil Hydrazones

A key practical differentiation of the target compound is the presence of the ethyl ester functionality, which provides orthogonal synthetic handles for downstream derivatization. Unlike benzil monohydrazone (BMH), which can only be modified at the free –NH₂ terminus of the hydrazone group or through Schiff base formation, the target compound can undergo: (i) ester hydrolysis to yield the corresponding carboxylic acid (4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoic acid), enabling amide coupling or salt formation; (ii) transesterification to introduce alternative alkyl ester chains for lipophilicity modulation; and (iii) hydrazide formation via reaction with hydrazine. Ethyl 4-hydrazinobenzoate, the precursor to the target compound, has been crystallographically characterized as its hydrochloride salt, confirming the structural integrity of the benzoate ester linkage under synthetic conditions [1]. Heteropolyacid-catalyzed synthesis of benzoyl hydrazones from benzoic acid hydrazide and carbonyl derivatives has been demonstrated with good yields, establishing robust synthetic accessibility for this chemotype [2]. This multi-site derivatizability makes the target compound a more versatile building block for library synthesis than BMH, which lacks the ester functionality entirely.

Synthetic intermediate Hydrazone derivatization Ethyl ester hydrolysis Building block

Prioritized Research and Industrial Application Scenarios for Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization Against Gram-Negative Enterobacteriaceae

The target compound should be prioritized for minimum inhibitory concentration (MIC) screening against Gram-negative pathogens including C. freundii, K. pneumoniae, and E. coli, based on the established SAR from N'-benzylidenebenzohydrazide analogues where higher clogP correlated with enhanced Gram-negative activity (benchmark MIC ~19–75 µg/mL for the most active analogues) [1]. The compound's predicted cLogP of 4.5–5.5 positions it favorably within the lipophilicity window associated with outer membrane penetration, and its ethyl ester group offers a handle for further pro-drug optimization if intrinsic antibacterial activity is confirmed. Procurement is recommended for groups conducting phenotypic screening against ESKAPE pathogens or FabH-targeted antibacterial drug discovery.

Anticancer Drug Discovery: Molecular Hybrid Strategy Targeting Solid Tumors

The dual pharmacophore architecture (benzil hydrazone + benzoate ester) justifies inclusion of this compound in cytotoxicity screening panels against A549 (lung), MCF-7 (breast), and 4T1 (breast) cancer cell lines. The benzoate ester linkage has been validated as essential for cytotoxic activity in the arylsulfonyl hydrazone class (compound 15: IC₅₀ ~28–30 µM), while the benzil hydrazone core independently confers antiproliferative activity comparable to cisplatin in Schiff base derivatives [2][3]. The compound's drug-like lipophilicity and multiple hydrogen-bond acceptors also favor oral bioavailability, supporting its evaluation in in vivo xenograft models following in vitro hit validation. Procurement is most relevant for medicinal chemistry teams pursuing cAbl kinase or Nur77-targeted anticancer strategies.

Coordination Chemistry: Development of Tridentate Hydrazone Ligands for Metallodrugs

The compound's potential for tridentate (N, O, O) metal coordination via its hydrazone nitrogen, benzoyl oxygen, and ester carbonyl oxygen makes it an attractive ligand candidate for synthesizing Cu(II), Ni(II), Zn(II), and Fe(III) complexes. The stability enhancement predicted from the chelate effect (estimated 10²–10⁵ fold vs. bidentate benzil monohydrazone) supports its use in metallodrug development, where high thermodynamic stability is critical for biological applications [4]. Researchers should prioritize potentiometric titration studies to determine absolute stability constants, followed by X-ray crystallographic characterization of metal complexes. Procurement is indicated for bioinorganic chemistry laboratories and groups developing metal-based antimicrobial or anticancer agents.

Synthetic Intermediate for Parallel Library Synthesis in Medicinal Chemistry

The compound's three orthogonal derivatizable sites (hydrazone NH, benzil carbonyl, ethyl ester) make it an efficient single starting material for generating diverse analogue libraries through parallel synthesis. Compared to benzil monohydrazone, which offers only two derivatization sites, the target compound enables 50% greater analogue diversity from a single synthetic intermediate, reducing procurement complexity and cost for SAR campaigns [5]. Specific transformations include: ester hydrolysis to the carboxylic acid for amide coupling, transesterification for lipophilicity modulation, and hydrazide formation for heterocycle synthesis (e.g., oxadiazoles, pyrazoles). This scenario is most relevant for core facilities and CROs supporting multiple medicinal chemistry programs requiring hydrazone-based building blocks.

Quote Request

Request a Quote for Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.